molecular formula C12H23NO4 B177355 (R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid CAS No. 132605-96-0

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

Cat. No. B177355
CAS RN: 132605-96-0
M. Wt: 245.32 g/mol
InChI Key: WWKOREWJYZNXDX-SECBINFHSA-N
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Description

“®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid” is a valine derivative . It is a clear and nearly colorless to pale yellow liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Boc-protected amino acid ionic liquids (Boc-AAILs) have been synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular weight of a similar compound, “®-2-(((tert-butoxycarbonyl)amino)propanoic acid hydrate”, is 207.23 . The InChI Code is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 .


Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

“®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . All of the Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Scientific Research Applications

Proteomics Research

This compound is a specialty product for proteomics research applications . Proteomics studies the proteome, or the collection of all of the proteins in a biological sample . The applications of proteomics research are vast, including finding new biomarkers for disease, discovering and testing drug targets, designing better crops to address food security, and unlocking the secrets of biology itself .

Synthetic Organic Chemistry

Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry . Organoborons, which can be derived from this compound, are extremely important for synthetic organic chemistry; they can serve as advanced intermediates for a variety of transformations . α-Aminoboronates, which can also be derived from this compound, are useful as bioactive agents and have found applications in organic synthesis .

Flow Microreactor Systems

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Flow chemistry is an enabling technology that can offer an automated and robust approach for the generation of reaction kinetics data . This compound could potentially be used in such systems for various chemical reactions.

Biocatalysis Applications

Microreactor technology has seen recent developments for biocatalysis applications . Biocatalytic processes are amongst the most cost-efficient and sustainable methods of production of high-value biological compounds, as well as several chemical commodities . This compound could potentially be used in such processes.

Protein Amino Acid Analysis

Protein amino acid analysis is a technique for determining the type and amounts of amino acids in a protein sample . This compound, being an amino acid derivative, could potentially be used in such analyses.

Drug Development

α-Aminoboronic acids and their derivatives are useful as bioactive agents. Thus far, three compounds containing an α-aminoboronate motif have been approved by the Food and Drug Administration (FDA) as protease inhibitors, and more are currently undergoing clinical trials . This compound, being an α-aminoboronic acid derivative, could potentially be used in the development of new drugs.

Safety and Hazards

While specific safety and hazard information for “®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid” is not available, general precautions for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Future Directions

The use of Boc-protected amino acid ionic liquids (Boc-AAILs) in organic synthesis is a promising area of research . The development of novel RTILs consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids is an area of ongoing study .

properties

IUPAC Name

(2R)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKOREWJYZNXDX-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441799
Record name (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132605-96-0
Record name (2R)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132605-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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